Boc-L-cysteine
Description
Evolution of Boc-L-cysteine as a Crucial Protecting Group in Amino Acid Chemistry
The concept of protecting functional groups to prevent unwanted side reactions during chemical synthesis dates back to the early 20th century. acs.org The introduction of the acid-labile tert-butyloxycarbonyl (Boc) protecting group in 1957 marked a significant milestone in peptide chemistry. acs.org This development was instrumental in the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique that automated and simplified the process of creating peptide chains. sigmaaldrich.com
Initially, the protection of the highly reactive thiol group of cysteine presented a considerable challenge, as it is prone to oxidation and other side reactions. sigmaaldrich.com The application of the Boc group to the alpha-amino group of L-cysteine provided a robust solution, allowing for the selective protection of the amine while the thiol group could be separately protected by other orthogonal groups. This dual-protection strategy was a critical advancement, enabling the controlled and sequential formation of disulfide bonds, which are vital for the structure and function of many proteins and peptides. sigmaaldrich.com
Significance of the tert-Butoxycarbonyl (Boc) Protecting Group for Cysteine Residues
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group used for the temporary protection of the α-amino group of amino acids during peptide synthesis. nih.gov Its significance for cysteine residues lies in its ability to withstand the basic conditions often used for the deprotection of other protecting groups, providing an orthogonal protection strategy. peptide.com This is particularly crucial in the synthesis of complex peptides containing multiple cysteine residues where specific disulfide bond formation is required. peptide.com
Below is a table detailing the physicochemical properties of this compound:
| Property | Value |
| Synonyms | Boc-L-Cys-OH |
| CAS Number | 20887-95-0 |
| Molecular Formula | C₈H₁₅NO₄S |
| Molecular Weight | 221.3 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 65 - 76 °C |
| Optical Rotation | [α]D²⁰ = +9.5 to +11.5 º (c=1 in EtOH) |
| Purity | ≥98% (HPLC) |
The data in this table is compiled from multiple sources. chemimpex.com
Overview of this compound's Role in Complex Molecular Architecture and Functional Studies
This compound is a fundamental building block in the construction of a wide array of complex molecular architectures. Its utility extends beyond simple linear peptides to include cyclic peptides, protein domains, and bioconjugates. The ability to selectively deprotect the thiol group of cysteine residues allows for site-specific modifications, which is invaluable for functional studies. chemimpex.com
In the realm of functional studies, this compound enables the introduction of probes, such as fluorescent labels or biotin (B1667282) tags, at specific locations within a protein or peptide. This allows researchers to investigate protein folding, protein-protein interactions, and enzyme mechanisms. Furthermore, the controlled formation of disulfide bonds, facilitated by the strategic use of this compound and orthogonal thiol protecting groups, is essential for creating peptides and proteins with defined three-dimensional structures and biological activities. sigmaaldrich.com
Scope and Objectives of Research on this compound's Advanced Applications
Current research on this compound is focused on expanding its applications in advanced chemical biology. A primary objective is the development of novel and more efficient methods for the synthesis of complex, multi-cyclic peptides with therapeutic potential. This includes the design of new orthogonal protection schemes that allow for even more precise control over disulfide bond formation.
Another key area of research is the use of this compound in the construction of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) for targeted cancer therapy. mdpi.com Here, the cysteine thiol serves as a handle for attaching potent cytotoxic drugs to an antibody that specifically targets cancer cells. Research in this area aims to improve the stability and efficacy of these conjugates.
Furthermore, scientists are exploring the use of this compound in the development of novel biosensors and diagnostic tools. By incorporating cysteine residues into peptides or proteins, specific recognition elements can be created that bind to target molecules with high affinity and selectivity, enabling their detection and quantification. mdpi.com The versatility of this compound ensures its continued importance in the advancement of chemical biology and biomedical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFTGTXIUDKIZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175033 | |
| Record name | N-tert-Butyloxycarbonylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20887-95-0 | |
| Record name | N-tert-Butyloxycarbonylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyloxycarbonylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc L Cysteine and Its Derivatives
Classical and Modern Synthesis of Boc-L-cysteine
The preparation of this compound involves the strategic protection of its reactive functional groups to ensure selective reactions during peptide synthesis.
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group. Its introduction is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS). The Boc group is stable under basic conditions but can be readily removed with acids such as trifluoroacetic acid (TFA).
The thiol group of the cysteine side chain is highly nucleophilic and susceptible to oxidation, necessitating robust protection. A variety of protecting groups have been developed for this purpose, each with distinct cleavage conditions, allowing for orthogonal protection strategies. Common thiol protecting groups include:
Trityl (Trt): This bulky group is acid-labile and is often removed concurrently with the N-terminal Boc group during cleavage from the resin in SPPS. The high stability of the trityl cation and the nucleophilicity of the thiol can make this deprotection reversible, requiring careful control of cleavage conditions.
Acetamidomethyl (Acm): The Acm group is stable to the acidic conditions used for Boc removal and requires specific reagents like mercury(II) acetate (B1210297) for its cleavage, which can present challenges with mercury removal.
tert-Butyl (tBu): This group is stable to TFA and is typically removed with stronger acids or reagents like mercury(II) acetate.
4-methoxybenzyl (Mob): This benzyl-type protecting group offers stability and can be removed under different conditions.
S-tert-butylthio (StBu): This disulfide-based protecting group is stable to TFA and can be cleaved by thiolysis, offering an orthogonal deprotection strategy. nih.gov
The following table summarizes common protecting groups for L-cysteine's functional groups:
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| α-Amino | tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) |
| Thiol | Trityl | Trt | Trifluoroacetic acid (TFA) |
| Thiol | Acetamidomethyl | Acm | Mercury(II) acetate |
| Thiol | tert-Butyl | tBu | Strong acids (e.g., HF), Mercury(II) acetate |
| Thiol | 4-methoxybenzyl | Mob | Strong acids |
| Thiol | S-tert-butylthio | StBu | Thiolysis (e.g., dithiothreitol) |
The introduction of the Boc group to the amino function of L-cysteine is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The optimization of this reaction is crucial to maximize yield and purity. Key parameters for optimization include the choice of solvent, base, and reaction temperature. The reaction is generally carried out under aqueous or anhydrous conditions. A common procedure involves dissolving L-cysteine in a mixed solvent system, such as dioxane and water, and adding (Boc)₂O in the presence of a base like sodium hydroxide (B78521) to maintain a basic pH. The temperature is often kept low to minimize side reactions. Microwave-assisted synthesis has also been explored to expedite the process, potentially leading to higher yields and purity in shorter reaction times. nih.gov
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges. Key considerations include cost-effectiveness, safety, environmental impact, and the ability to consistently produce a high-purity product. For instance, in the industrial synthesis of related cysteine derivatives like S-carboxymethyl-L-cysteine, a move away from traditional chemical reductions using metals like zinc or tin has been favored to avoid the generation of large quantities of metallic salts and hydrogen. core.ac.uk Electrochemical methods have been developed as a cleaner alternative, offering high material and current yields while eliminating problematic byproducts. core.ac.uk
For the large-scale production of this compound, similar principles of green chemistry and process optimization are applied. This includes the use of safer solvents, minimizing waste streams, and developing robust purification methods. Companies specializing in GMP (Good Manufacturing Practice) production of amino acids have the capabilities for large-scale synthesis, from kilograms to tons, ensuring the product meets stringent quality standards for pharmaceutical applications. This involves rigorous process validation, in-process monitoring, and comprehensive analytical testing of the final product.
Synthesis of Advanced this compound Derivatives
The synthesis of more complex this compound derivatives is driven by the need for specialized building blocks in peptide synthesis and bioconjugation.
Boc-S-tert-butylthio-L-cysteine, also known as Boc-Cys(StBu)-OH, is a valuable derivative where the thiol group is protected by a tert-butylthio group. chemimpex.com This protecting group is stable to TFA, allowing for the selective deprotection of the N-terminal Boc group without affecting the side chain. nih.gov The StBu group can be removed under mild conditions via thiolysis, for example, with dithiothreitol (B142953) (DTT) or other thiols. nih.gov
The synthesis of Boc-Cys(StBu)-OH involves the reaction of L-cysteine with a suitable reagent to introduce the StBu group, followed by the protection of the amino group with (Boc)₂O. The resulting compound is a white to off-white powder with a melting point in the range of 116-122 °C.
Properties of Boc-S-tert-butylthio-L-cysteine:
| Property | Value |
| CAS Number | 30044-61-2 |
| Molecular Formula | C₁₂H₂₃NO₄S₂ |
| Molecular Weight | 309.45 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 116-122 °C |
| Purity | ≥ 98% (TLC) |
This derivative is widely used in solid-phase peptide synthesis to introduce cysteine residues that can later be selectively deprotected for disulfide bond formation or other modifications.
Boc-L-Cys(Phacm)-OH, or N-alpha-t-Butyloxycarbonyl-S-(Phenylacetylaminomethyl)-L-cysteine, is a derivative designed for applications in bioconjugation and the synthesis of complex peptides. iris-biotech.de The S-Phacm protecting group is notable for its stability under various conditions and its unique method of removal. It can be cleaved by the enzyme penicillin G acylase (PGA) under very mild, aqueous conditions, which is highly advantageous for sensitive biomolecules. iris-biotech.deiris-biotech.de This enzymatic deprotection offers an orthogonal and environmentally friendly alternative to traditional chemical methods. iris-biotech.deiris-biotech.de
The synthesis of Boc-L-Cys(Phacm)-OH involves the introduction of the Phacm group onto the thiol of L-cysteine, followed by Boc protection of the amino group.
Properties of Boc-L-Cys(Phacm)-OH:
| Property | Value |
| CAS Number | 57084-73-8 |
| Molecular Formula | C₁₇H₂₄N₂O₅S |
| Molecular Weight | 368.45 g/mol |
| Storage Temperature | 2-8°C |
The use of Boc-L-Cys(Phacm)-OH and similar enzyme-labile derivatives facilitates the synthesis of complex peptides and enables novel bioconjugation strategies where mild and highly selective deprotection is paramount. iris-biotech.de
Synthesis of Photolabile α-Caged Unnatural Cysteine and Selenocysteine Amino Acids from this compound
The synthesis of photolabile α-caged unnatural amino acids from this compound provides researchers with tools for spatiotemporal control over biological processes. These "caged" compounds remain inactive until a pulse of light removes the photolabile protecting group, releasing the active amino acid.
A notable strategy involves the design and synthesis of a photoresponsive S-(o-nitrobenzyl)-L-cysteine N-carboxyanhydride (NBC-NCA) monomer. This monomer can be synthesized from L-cysteine and subsequently polymerized to form block copolymers. The o-nitrobenzyl group serves as the photolabile cage, which can be cleaved upon UV irradiation. nih.gov The synthesis and subsequent self-assembly of poly(S-(o-nitrobenzyl)-L-cysteine)-b-poly(ethylene glycol) (PNBC-b-PEO) block copolymers have been demonstrated. nih.gov Upon UV irradiation, the o-nitrobenzyl groups are cleaved, which can trigger the release of a payload, such as the anticancer drug doxorubicin, in a controlled manner. nih.gov
Another approach to photocleavable cysteine modification involves the use of isoxazolinium reagents. While not starting directly from this compound in the provided literature, this method allows for the efficient and selective modification of cysteine residues in peptides and proteins. The resulting phenylacyl thioether linkage can be rapidly cleaved under UV-A light irradiation. researchgate.net This process regenerates the cysteine residue, demonstrating the potential for creating photocleavable linkers that could be adapted to caged amino acid strategies.
The metabolic engineering of the cysteine-biosynthetic pathway in Escherichia coli also presents a semisynthetic route to producing unnatural L-alpha-amino acids. By re-engineering the pathway, O-acetyl-L-serine can be produced and extruded from the cells, making it available for biotransformations into various unnatural amino acids. nih.gov This approach could potentially be combined with chemical caging strategies to produce photolabile amino acids.
Derivatization to Dehydroalanine (B155165) (Dha) from Boc-Cys Methyl Ester
Dehydroalanine (Dha) is a valuable unsaturated amino acid used as a synthetic handle in chemical biology. The conversion of cysteine to dehydroalanine is a key transformation, and methods starting from Boc-Cys methyl ester have been developed.
One efficient method for this conversion involves the use of O-mesitylenesulfonylhydroxylamine (MSH). Treatment of Boc-Cys methyl ester with MSH in aqueous DMF at room temperature leads to a rapid oxidative elimination to form the Boc-Dha methyl ester. The reaction is remarkably fast, often completing in less than a minute. acs.org To avoid the formation of a disulfide byproduct, a reverse addition of the Boc-Cys methyl ester to an excess of MSH is recommended, which can yield the dehydroalanine derivative in near quantitative amounts. acs.org
An alternative synthetic route to dehydroalanine from L-cysteine involves a two-step process. First, L-cysteine is protected with a Boc group using Boc anhydride (B1165640) in the presence of sodium hydroxide. The resulting this compound is then treated with methyl iodide and potassium carbonate in DMF to afford the dehydroalanine derivative. researchgate.netrsc.org
The following table summarizes the reaction conditions for the synthesis of Boc-Dha-OMe from Boc-Cys-OMe.
| Reagent | Solvent | Temperature | Yield | Reference |
| MSH | aq. DMF | Room Temp. | ~100% | acs.org |
| MeI, K2CO3 | DMF | 27 °C | Not specified | researchgate.netrsc.org |
Synthesis of Boc-L-cystine Diamides and Their Precursors
Boc-L-cystine serves as a key precursor for the synthesis of L-cystine diamides, which have been investigated as potential inhibitors of L-cystine crystallization in the context of cystinuria. nih.govresearchwithrutgers.com The general synthetic strategy involves the amidation of N,N′-bis(tert-butoxycarbonyl)-L-cystine.
The synthesis typically begins with the activation of the carboxylic acid groups of Boc-L-cystine. This can be achieved using activating agents such as O-Succinimide (OSu) or 1-Hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated ester is then reacted with the desired amine to form the corresponding diamide. The use of activated esters has been found to provide better reaction yields and fewer side products. nih.govnih.gov
A variety of amines can be used in the amidation step to generate a library of L-cystine diamides. For example, reaction with 1-methylpiperazine (B117243) in the presence of EDC, HOAt, and DIEA has been used to synthesize L-cystine bis(N′-methylpiperazide). nih.gov
Formation of β-Thiolactones from this compound
β-Thiolactones derived from N-Boc-cysteine are valuable monomers for ring-opening polymerization (ROP) to produce polythioesters. The controlled ROP of a β-thiolactone derived from N-Boc cysteine can be initiated by N-Boc-L-cysteine methyl ester in N-methyl-2-pyrrolidone (NMP) at room temperature. researchgate.net In this process, the propagating species is a thiol group that attacks the carbonyl of the monomer, leading to ring-opening via C(=O)-S bond scission. researchgate.netresearchgate.net
The synthesis of β-lactones from β-amino acids, a related transformation, can be achieved through a Mitsunobu reaction. For instance, Boc-α-Me-d-serine-β-lactone can be formed from Boc-α-Me-d-serine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. acs.org This β-lactone can then be regioselectively opened by thiols at the β-methylene carbon. acs.org While this example uses a serine derivative, the principle of intramolecular cyclization to form a four-membered ring is relevant.
The hydrolysis of homocysteine thiolactone, a related cyclic thioester, has been shown to be pH-dependent and can lead to the formation of homocysteine. nih.gov This highlights the reactivity of the thiolactone ring.
Stereoselective Synthesis and Chiral Control
Asymmetric Synthesis Approaches Utilizing this compound
This compound and its derivatives can be utilized as chiral building blocks in asymmetric synthesis to introduce chirality into target molecules. A stereodivergent synthetic route has been developed for the synthesis of optically pure anti- and syn-β-substituted cysteine and serine derivatives. nih.gov This approach employs Sharpless asymmetric dihydroxylation to create key chiral intermediates, which then undergo regio- and stereoselective ring-opening reactions to yield the desired enantiomerically pure products. nih.gov
Enzymatic asymmetric synthesis represents another powerful strategy for the production of chiral amino acids. rsc.org While not directly starting from this compound, these methods, such as asymmetric reductive amination of keto acids and enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids, highlight the potential of biocatalysis in creating chiral centers with high fidelity. rsc.org
Organocatalysis also offers a versatile toolbox for asymmetric synthesis. For example, L-proline and its derivatives can catalyze asymmetric aldol (B89426) and Michael reactions with high enantioselectivity. mdpi.com These principles can be applied to reactions involving derivatives of this compound to control the formation of new stereocenters.
Furthermore, hybrid catalytic systems that merge metallo- and biocatalysis are emerging as a powerful approach. For instance, a cascade reaction involving a Michael addition followed by an enantioselective reduction catalyzed by a ketoreductase can produce chiral alcohols. acs.org Cysteine was added in this process to quench unreacted starting material, showcasing the integration of amino acids in these synthetic schemes. acs.org
Control of Disulfide Stereochemistry in L-Cystine Derivatives
The disulfide bond, formed by the oxidation of two cysteine residues to create a cystine unit, is a critical covalent linkage for stabilizing the tertiary structure of peptides and proteins. Beyond its role in connectivity, the disulfide bridge itself possesses inherent chirality, a form of atropisomeric stereoisomerism, due to the non-planar C-S-S-C dihedral angle. This results in two possible stereoisomers, termed P- (plus, or right-handed) and M- (minus, or left-handed) helicity. While often present as a racemic mixture of P- and M-isomers, recent research has demonstrated that the stereochemistry of the disulfide bond can be controlled, enabling the selective synthesis of one atropisomer over the other. acs.org
This control is primarily achieved through noncovalent interactions that facilitate the transfer of chiral information from a stereogenic center, such as the alpha-carbon of the L-cysteine derivative, to the dynamic disulfide axis. acs.org The ability to direct this central-to-axial chirality transfer is crucial for designing peptides with precisely defined three-dimensional structures and for studying the specific functional roles of disulfide bridge stereochemistry in biological systems.
Research Findings on Stereochemical Control
Detailed studies have revealed that hydrogen bonding plays an essential role in governing disulfide chirality. The specific type and context of the hydrogen bond can stereodivergently control the outcome, meaning the same precursor molecule can be guided to form either the P- or M-helical disulfide depending on the experimental conditions. acs.org
Key factors influencing this stereochemical control include:
Nature of Hydrogen Bonding: The specific atoms involved in hydrogen bonding dictate the conformational constraints placed on the molecule, which in turn influences the preferred dihedral angle of the disulfide bond. acs.org
Intramolecular vs. Intermolecular Interactions: Whether the controlling hydrogen bonds form within a single molecule or between different molecules determines the nature of the chirality transfer. acs.org
Solvation: Solvation of key functional groups, such as amide protons, can inhibit the hydrogen bonding necessary for efficient chirality transfer, often leading to a mixture of stereoisomers. acs.org
Steric Effects: The size and nature of substituents on the amino acid derivative can create steric hindrance that favors one conformation, thereby influencing the resulting disulfide chirality. acs.org
Mechanisms of Chirality Transfer
The primary mechanism for controlling disulfide stereochemistry involves the strategic use of hydrogen bonds to create a conformationally restricted environment around the forming S-S bond. Research has identified two distinct, condition-dependent pathways for this chirality transfer:
Intramolecular Chirality Transfer in Solution: In dilute solutions, intramolecular hydrogen bonds can form between the amide proton (N-H) of the amino acid backbone and one of the sulfur atoms of the disulfide bridge (S-S···H-N). This interaction forces the molecule into a specific conformation that favors the formation of one disulfide stereoisomer. acs.org
Supramolecular Chirality Transfer in the Solid State: In the solid state (crystals), intermolecular hydrogen bonds between the amide carbonyl group of one molecule and the amide proton of another (C=O···H-N) can dominate. These interactions lead to the formation of ordered, self-assembled helical structures where the chirality is transferred on a supramolecular scale, locking the disulfide bonds into a specific P- or M-conformation. acs.org
Interestingly, these two mechanisms can produce opposite disulfide stereochemistry from the same chiral precursor, a phenomenon known as stereodivergence. In cases where these specific hydrogen bonds are disrupted, such as by solvation or the absence of key structural features, the control is lost, and a 1:1 mixture of P- and M-chiral disulfides is typically observed. acs.org
The following table summarizes the relationship between the controlling interactions and the resulting stereochemical outcome as described in recent findings.
| Condition | Dominant Hydrogen Bonding | Mechanism of Chirality Transfer | Resulting Disulfide Stereochemistry |
|---|---|---|---|
| Dilute Solution | Intramolecular (S-S···H-N) | Intramolecular conformational adaptation | Controlled (e.g., predominantly P- or M-helicity) |
| Solid State (Crystal) | Intermolecular (C=O···H-N) | Supramolecular helical self-assembly | Controlled and often opposite to solution state (Stereodivergent) |
| Solution with Solvating Agents | Disrupted / Inhibited | Inefficient or no chirality transfer | Racemic mixture (1:1 ratio of P- and M-helicity) |
This ability to direct the stereochemistry of disulfide bonds in L-cystine derivatives opens new avenues for the synthesis of complex peptides and proteins with precisely engineered conformations and functions.
Reaction Mechanisms and Chemical Transformations Involving Boc L Cysteine
Thiol Reactivity and Modifications
The thiol group of the cysteine side chain is a focal point of its chemical reactivity, characterized by its nucleophilicity and susceptibility to oxidation. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group modulates this reactivity and is a cornerstone of peptide synthesis strategies.
The thiol group (-SH) of cysteine is one of the most powerful nucleophiles among the proteinogenic amino acids. nih.gov Its reactivity is significantly influenced by the local environment and pH, as the deprotonated thiolate form (S⁻) is a much stronger nucleophile than the protonated thiol. The pKa of the cysteine thiol group is typically around 8.3, but this can vary within a peptide or protein. nih.gov The Boc protecting group on the N-terminus of L-cysteine does not directly alter the intrinsic nucleophilicity of the thiol group but is crucial for peptide synthesis by preventing unwanted reactions at the amino terminus, thereby directing reactivity to the thiol and carboxyl groups. rsc.org
Protection of the thiol group itself is often mandatory during peptide synthesis to prevent side reactions such as oxidation and alkylation. bachem.comresearchgate.net A variety of protecting groups are available, chosen based on their stability under different reaction conditions and the specific synthetic strategy (e.g., Boc vs. Fmoc solid-phase peptide synthesis). rsc.org Common thiol protecting groups compatible with Boc-based strategies include those that are stable to the acidic conditions used for Boc removal, such as the acetamidomethyl (Acm) group. bachem.comresearchgate.net
The nucleophilicity of the cysteine thiol is exploited in numerous bioconjugation reactions, where its selective reaction with electrophiles allows for the site-specific labeling of peptides and proteins. nih.gov
Disulfide bonds (-S-S-) are crucial for the structural stability of many peptides and proteins. creative-proteomics.com They are formed by the oxidation of two cysteine thiol groups. In the context of Boc-L-cysteine, this oxidation can be performed after the removal of any thiol protecting groups. The formation of disulfide bonds is an oxidation reaction that can be facilitated by various oxidizing agents, including molecular oxygen and hydrogen peroxide. creative-proteomics.com In biological systems, this process is often enzyme-catalyzed. nih.gov
The mechanism of disulfide bond formation involves the initial oxidation of a thiol to a more reactive intermediate, such as a sulfenic acid (R-SOH), which then reacts with another thiol to form the disulfide bond and water. nih.gov Alternatively, a two-electron oxidation of two thiols can occur directly. The regioselective formation of multiple disulfide bonds in a peptide chain requires the use of orthogonal protecting groups for the different cysteine residues, allowing for their sequential deprotection and oxidation. springernature.com
Disulfide bond cleavage is a reduction reaction. It can be achieved using various reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which function via thiol-disulfide exchange reactions. creative-proteomics.com Photolytic cleavage of disulfide bonds can also occur, for instance, through UV-B illumination, a process that can be sensitized by tryptophan or tyrosine residues. nih.gov
The thiol group of this compound is redox-active and can participate in a variety of oxidation-reduction reactions. chemimpex.com The oxidation of the thiol can lead to several products depending on the oxidant and reaction conditions. Mild oxidation typically yields a disulfide, as discussed above. creative-proteomics.com Stronger oxidation can lead to the formation of sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). nih.gov
The electrochemical behavior of L-cysteine has been studied, revealing its oxidation potential is pH-dependent. nih.govlookchem.comresearchgate.net The electro-oxidation of cysteine can proceed through different mechanisms depending on the pH, with various species of cysteine being electroactive. lookchem.comresearchgate.net For instance, at a platinum-modified carbon nanotube electrode, the oxidation of L-cysteine is readily observed. nih.gov The presence of the Boc group does not fundamentally alter the redox chemistry of the thiol group, but it can influence the solubility and electrochemical properties of the molecule.
The high nucleophilicity of the cysteine thiol makes it a prime target for alkylation and arylation reactions. researchgate.netnih.gov These reactions are fundamental for the chemical modification of peptides and proteins.
Alkylation involves the reaction of the thiol with an alkyl halide or another electrophilic alkylating agent, forming a thioether bond (R-S-R'). researchgate.netnih.gov This reaction is typically performed under basic conditions to promote the formation of the more nucleophilic thiolate anion. The reaction of this compound with bromoundecane in the presence of a base like diisopropylethylamine (DIPEA) is an example of such a modification. researchgate.net
Arylation of the cysteine thiol results in the formation of an aryl thioether. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the thiol attacks an electron-deficient aromatic ring, often containing electron-withdrawing groups like nitro or fluoro groups. nih.govnih.gov Palladium-mediated cross-coupling reactions are another powerful method for the S-arylation of cysteine, allowing for the introduction of electron-neutral and electron-rich aryl groups. mit.edu Visible light-mediated arylation of cysteine using aryldiazonium salts has also been developed as a metal-free alternative. researchgate.net
These strategies are widely used to introduce probes, tags, or other functionalities onto peptides containing this compound.
The thiol group of this compound can act as a nucleophile in Michael addition (conjugate addition) reactions. researchgate.net In this reaction, the thiol adds to an α,β-unsaturated carbonyl compound, forming a new carbon-sulfur bond. nih.gov This reaction is highly efficient and specific for thiols under controlled pH conditions (typically pH 6.5-7.5), making it a popular "click" chemistry reaction for bioconjugation. mdpi.com
The reaction between L-cysteine and maleimide (B117702) derivatives is a classic example of a Michael addition used in protein labeling. mdpi.com The reaction is generally considered irreversible, although under certain conditions, a retro-Michael reaction can occur, leading to the dissociation of the adduct. nih.govrsc.org The kinetics of the Michael addition are influenced by the pH and the nature of the Michael acceptor. nih.gov The use of this compound in these reactions allows for the controlled synthesis of modified amino acids that can then be incorporated into peptides.
Deprotection Strategies and Kinetics
The removal of the Boc protecting group from the α-amino group is a critical step in peptide synthesis and in the preparation of N-terminally deprotected cysteine derivatives.
The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA). total-synthesis.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.com The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.
The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan, tyrosine, and methionine. To prevent these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), or anisole (B1667542) are added to the cleavage cocktail to trap the tert-butyl cations. acs.orgthermofisher.com
The kinetics of Boc deprotection have been studied and can be influenced by the acid concentration and the solvent system. researchgate.net In some cases, the reaction rate has been found to exhibit a second-order dependence on the acid concentration. researchgate.net The choice of acid and reaction conditions can be optimized to achieve efficient deprotection while minimizing side reactions. For instance, using bismuth(III) trichloride (B1173362) in a mixed solvent system has been reported as a mild method for selective N-Boc deprotection. researchgate.net
Table 1: Common Deprotection Reagents for this compound and Their General Conditions
| Reagent | Typical Conditions | Scavengers | Key Features |
| Trifluoroacetic acid (TFA) | 25-95% in Dichloromethane (DCM) | Triisopropylsilane (TIS), Water, Anisole, 1,2-ethanedithiol (EDT) | Standard and highly effective method for Boc removal. total-synthesis.com |
| Hydrochloric acid (HCl) | 4M in Dioxane | --- | Commonly used alternative to TFA. researchgate.net |
| Bismuth(III) trichloride (BiCl₃) | Acetonitrile/Water (50:1, v/v), 55°C | --- | Mild Lewis acid catalyst for selective deprotection. researchgate.net |
| Ferric chloride (FeCl₃) | --- | --- | Environmentally friendly Lewis acid for Boc removal. researchgate.net |
Acid-Labile Nature of the Boc Group and Selective Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. wikipedia.org Its popularity stems from its stability under various conditions and, most importantly, its susceptibility to cleavage under acidic conditions. wikipedia.orgacsgcipr.org This acid-labile nature allows for selective deprotection, a crucial aspect of multi-step synthetic strategies. acsgcipr.org
The mechanism of Boc deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgyoutube.com This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. acsgcipr.org The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.org
The choice of acid and reaction conditions can be tailored to achieve selective removal of the Boc group in the presence of other acid-sensitive protecting groups. acsgcipr.org For instance, while strong acids like TFA are commonly used for complete deprotection, milder acidic conditions can be employed for more selective cleavage. wikipedia.org The stability of the tert-butyl cation generated during deprotection can sometimes lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine. To mitigate this, scavengers like anisole or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.orgacsgcipr.org
Recent research has explored alternative reagents for Boc deprotection under milder conditions. For example, a method using oxalyl chloride in methanol (B129727) has been reported for the selective deprotection of N-Boc groups in various aliphatic, aromatic, and heterocyclic compounds. rsc.orgnih.gov This method proceeds at room temperature and is tolerant of several other functional groups. rsc.orgnih.gov Another approach involves the use of aluminum chloride (AlCl3) for the selective cleavage of the N-Boc group. wikipedia.orgorganic-chemistry.org
The acid lability of the Boc group is a key feature that allows for its use in orthogonal protection strategies, where different protecting groups can be removed selectively under distinct reaction conditions. biosynth.comiris-biotech.de
Table 1: Comparison of Reagents for Boc Deprotection
| Reagent | Conditions | Advantages | Disadvantages |
| Trifluoroacetic acid (TFA) | Strong acid, often in dichloromethane | Efficient and widely applicable | Can lead to side reactions with sensitive residues |
| Hydrochloric acid (HCl) | In methanol or other organic solvents | Effective and readily available | Can be harsh for some substrates |
| Oxalyl chloride/Methanol | Room temperature | Mild and selective | May not be suitable for all substrates |
| Aluminum chloride (AlCl3) | Varies with substrate | Selective cleavage | Requires careful control of reaction conditions |
Enzymatically Triggered Deprotection Mechanisms
While acid-catalyzed cleavage is the most common method for Boc group removal, enzymatic deprotection offers a milder and more selective alternative. This approach is particularly valuable in the synthesis of sensitive biomolecules where harsh acidic conditions could lead to degradation or loss of biological activity.
Certain enzymes, such as lipases and esterases, have been shown to catalyze the hydrolysis of the tert-butyl ester of the Boc group. For example, lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have demonstrated activity in removing the tert-butyl ester from protected amino acids, leaving the Boc group on the amine intact. nih.gov This enzymatic approach provides a high degree of selectivity, allowing for the deprotection of specific functional groups without affecting others. nih.gov
The mechanism of enzymatic deprotection typically involves the binding of the Boc-protected substrate to the active site of the enzyme. The enzyme's catalytic machinery then facilitates the hydrolysis of the ester or carbamate bond, releasing the deprotected molecule. The specificity of the enzyme for its substrate ensures that only the intended protecting group is removed.
The use of enzymes for deprotection is a growing area of research, offering the potential for greener and more efficient synthetic routes. The mild reaction conditions (neutral pH, aqueous solutions, and ambient temperature) associated with enzymatic reactions are highly desirable for sustainable chemical processes.
Orthogonal Protecting Group Strategies in Multi-Step Synthesis
In the complex, multi-step synthesis of peptides and other organic molecules, the ability to selectively remove protecting groups is paramount. rsc.org This is achieved through an orthogonal protecting group strategy, where different classes of protecting groups are employed, each removable under a unique set of conditions without affecting the others. biosynth.comiris-biotech.de this compound is a valuable building block in such strategies due to the specific cleavage conditions of the Boc group.
The Boc group is considered "quasi-orthogonal" to benzyl (B1604629) (Bzl)-based protecting groups, as both are acid-labile but require different acid strengths for removal. biosynth.com For instance, the Boc group can be cleaved with a relatively moderate acid like trifluoroacetic acid (TFA), while the removal of a benzyl group typically requires a much stronger acid like hydrogen fluoride (B91410) (HF). nih.govpeptide.com
A truly orthogonal combination is seen with the use of the Boc group alongside the fluorenylmethyloxycarbonyl (Fmoc) group. biosynth.comub.edu The Fmoc group is base-labile and can be removed with a mild base like piperidine, while the Boc group is stable under these conditions. iris-biotech.depeptide.com This orthogonality allows for the selective deprotection of either the N-terminus (protected with Fmoc) or a side chain (protected with Boc) during peptide synthesis. rsc.org
For the thiol group of cysteine, a variety of protecting groups with different cleavage conditions are available, enabling intricate synthetic designs. For example, the acetamidomethyl (Acm) group is stable to the acidic conditions used for Boc removal but can be cleaved with mercury(II) acetate (B1210297) or iodine. peptide.combachem.com The trityl (Trt) group, on the other hand, is labile to mild acid and can be removed simultaneously with the Boc group or selectively under different acidic conditions. peptide.combachem.com
The strategic selection of orthogonal protecting groups for the amino, carboxyl, and side-chain functionalities of amino acids, including this compound, is fundamental to the successful synthesis of complex peptides and proteins. rsc.org
Table 2: Examples of Orthogonal Protecting Groups used with this compound
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Yes |
| Benzyl | Bzl | Strong acid (e.g., HF) | Quasi-orthogonal |
| Acetamidomethyl | Acm | Mercury(II) acetate or iodine | Yes |
| Trityl | Trt | Mild acid | No (can be cleaved simultaneously) |
Reactivity in Complex Chemical Environments
Reactivity Towards Quinones in Protein Systems
Quinones are a class of organic compounds that are known to react with nucleophiles, such as the thiol group of cysteine residues in proteins. nih.govnih.gov The reaction of quinones with cysteine is significant in various biological processes and is also a consideration in the chemical modification of proteins. nih.govresearchgate.net
The primary reaction between a quinone and the thiol group of cysteine is a Michael-type addition, where the nucleophilic sulfur atom attacks the electrophilic carbon of the quinone ring. nih.gov This results in the formation of a covalent thioether bond. nih.gov In the context of this compound, while the amino group is protected, the free thiol group remains reactive towards quinones.
The rate of this reaction is influenced by several factors, including the structure of the quinone, the pKa of the thiol group, and the local environment of the cysteine residue within a protein. nih.gov Studies have shown that the adduction of quinones to cysteine residues can be rapid and can lead to alterations in protein structure and function. nih.gov For instance, the reaction of p-benzoquinone with specific cysteine residues in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and creatine (B1669601) kinase (CK) has been shown to cause protein dimerization and loss of enzymatic activity. nih.gov
In some cases, the initial thioether adduct can undergo further reactions, such as an addition-elimination reaction, particularly if the parent quinone has a leaving group. nih.gov The study of these reactions is important for understanding the biological activity and toxicity of quinones, as well as for developing methods for the site-specific modification of proteins. nih.gov
Interaction with Metal Ions and Complex Formation
The cysteine residue, with its thiol, amino, and carboxyl groups, is an excellent ligand for a variety of metal ions. researchgate.netnih.gov The interaction of cysteine with metal ions is crucial in numerous biological systems, playing roles in enzyme catalysis, metal homeostasis, and detoxification. nih.gov When the amino group of L-cysteine is protected by a Boc group, the primary binding sites for metal ions are the thiol and carboxyl groups.
Cysteine forms stable complexes with a range of metal ions, including soft metal ions like copper(I), mercury(II), and cadmium(II), as well as borderline and hard metal ions such as zinc(II), nickel(II), and copper(II). researchgate.netnih.govsemanticscholar.org The thiol group is the primary binding site for soft metal ions, forming strong covalent bonds. nih.gov For example, cuprous ions (Cu+) bind strongly to the thiol group of cysteine, forming polymeric species. nih.gov
In the case of this compound, the coordination to metal ions can involve the sulfur atom of the thiol group and the oxygen atoms of the carboxyl group. The specific coordination geometry and stability of the resulting complex depend on the metal ion, the pH of the solution, and the presence of other ligands. researchgate.netnih.gov For instance, Sn(II) has been shown to form a complex with L-cysteine where it is coordinated as a three-dentate chelating N,O,S-donor ligand. nih.gov Theoretical studies have also investigated the interaction of cysteine with alkali and alkaline earth metal cations, showing that these metals can coordinate in a tridentate manner. researchgate.netresearchgate.net
The study of metal complexes of cysteine and its derivatives is important for understanding the role of metals in biological systems and for the design of new metal-based drugs and diagnostic agents.
Boc L Cysteine in Peptide and Protein Chemistry
Applications in Peptide Synthesis
Boc-L-cysteine is a versatile building block in the synthesis of peptides, offering robust protection of the cysteine thiol group under various reaction conditions. Its applications span across different synthetic methodologies, from solid-phase to solution-phase strategies, and it plays a critical role in the construction of complex peptide architectures.
In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration. This compound is compatible with the original Boc/Bzl SPPS strategy, where the Nα-amino group is temporarily protected by the acid-labile Boc group, and side chains are protected by more acid-stable groups like benzyl (B1604629) (Bzl). The Boc group on the N-terminus is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the S-Bzl group on the cysteine side chain requires a much stronger acid, like hydrofluoric acid (HF), for cleavage at the end of the synthesis. This differential acid lability allows for the selective deprotection and elongation of the peptide chain.
A notable example of the application of this compound in SPPS is the synthesis of oxytocin (B344502), a nonapeptide hormone with a disulfide bridge. In a solid-phase synthesis of oxytocin, Boc-Cys(Bzl)-OH can be used to introduce the cysteine residues. After the linear peptide chain is assembled on the resin, the final cleavage with a strong acid like HF removes all protecting groups, including the S-Bzl from the cysteine residues, and cleaves the peptide from the resin. The subsequent oxidation of the free thiols leads to the formation of the intramolecular disulfide bond, yielding the biologically active oxytocin. While specific yield percentages can vary depending on the exact protocol and scale, solid-phase synthesis of oxytocin using Boc-protected cysteine has been reported with good to high yields. For instance, a solid-phase synthesis of oxytocin using Boc-amino acids and active esters in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) has been successfully accomplished nih.gov. Another approach utilized iodotrichlorosilane as a neutral reagent for the deprotection of the Boc group during the solid-phase synthesis of oxytocin nih.gov.
| Peptide | Synthesis Strategy | Boc-Cysteine Derivative | Key Steps | Reported Yield |
| Oxytocin | Boc/Bzl SPPS | Boc-Cys(Bzl)-OH | Stepwise elongation, HF cleavage, oxidation | Good to high yields reported nih.gov |
This table provides a generalized example of this compound application in SPPS. Specific yields are highly dependent on the detailed synthetic protocol.
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the large-scale production of shorter peptides. In this approach, all reactions are carried out in a homogenous solution, and purification is performed after each step. This compound is well-suited for solution-phase synthesis due to the robust nature of the Boc protecting group, which can withstand a variety of coupling and deprotection conditions.
The synthesis of the tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), an important antioxidant, can be accomplished using solution-phase techniques with this compound. In a potential synthetic route, this compound can be coupled with a glycine (B1666218) ester. Following the coupling reaction, the Boc group is removed, and the resulting dipeptide is then coupled with a protected glutamic acid derivative. Final deprotection of all protecting groups yields glutathione. A synthesis of the L-cysteine-glutathione mixed disulfide has been reported in good yield by the thiolysis of a thiolsulfonate derivative of cystine with glutathione scispace.comnih.gov. While this is a synthesis of a mixed disulfide, the principles of solution-phase coupling with protected cysteine derivatives are applicable. The synthesis of glutathione analogs using Fmoc-solid-phase peptide synthesis has also been reported with yields ranging from 54% to 89% for the crude product nih.gov.
| Peptide | Synthesis Strategy | Boc-Cysteine Derivative | Key Steps | Reported Yield |
| Glutathione (analogs) | Solution-Phase / SPPS | This compound | Stepwise coupling and deprotection in solution | Good yields (e.g., 54-89% crude for SPPS of analogs) nih.gov |
This table illustrates the application of this compound in peptide synthesis with representative yield data for analogous compounds.
The synthesis of peptides containing multiple cysteine residues, which form specific disulfide bond patterns, presents a significant challenge. The formation of incorrect disulfide bridges can lead to misfolded and biologically inactive peptides. To address this, a strategy of orthogonal protection is employed, where different cysteine residues are protected with groups that can be selectively removed under different conditions. This compound derivatives with various S-protecting groups play a crucial role in this strategy.
| Peptide Family | Orthogonal Protecting Groups | Deprotection/Oxidation Sequence | Overall Yield |
| Conotoxins (with 3 disulfide bonds) | Trt, Acm, Mob | 1. Mild acid (Trt removal) + Oxidation2. Iodine (Acm removal) + Oxidation3. Strong acid (Mob removal) + Oxidation | 20-30% nih.govuq.edu.au |
This table summarizes a successful orthogonal protection strategy for the synthesis of complex conotoxins.
Many therapeutic peptides contain cysteine residues that are crucial for their structure and function. The synthesis of these peptides often relies on the use of this compound to ensure the correct formation of disulfide bonds and to prevent unwanted side reactions.
| Therapeutic Peptide | Number of Disulfide Bonds | Synthetic Strategy | Reported Yield (Linear Precursor) | Reported Overall Yield |
| Ziconotide (ω-conotoxin MVIIA) | 3 | SPPS with orthogonal cysteine protection (e.g., Trt, Acm, tBu or Mob) | 35.5% researchgate.net | 21.0% nih.gov |
This table highlights the synthesis of a complex therapeutic peptide using Boc-protected cysteine derivatives.
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This reaction proceeds chemoselectively in aqueous solution at neutral pH to form a native peptide bond at the ligation site. The Boc-SPPS strategy is particularly well-suited for the synthesis of peptide thioesters, as the thioester linkage is stable to the acidic conditions used for Boc group removal, but not to the basic conditions used in Fmoc-SPPS.
The NCL reaction proceeds in two steps: a reversible transthioesterification between the peptide thioester and the thiol group of the N-terminal cysteine, followed by an irreversible intramolecular S-to-N acyl shift to form the stable amide bond. The reaction typically gives near-quantitative yields of the desired ligation product nih.gov. The rate of ligation can be influenced by the nature of the C-terminal residue of the thioester peptide, with bulky amino acids like valine and isoleucine leading to slower reaction rates acs.orgnih.gov.
A recent advancement in NCL involves the use of β-thiolactones derived from cysteine as acyl donors. These thiolactones can be generated in situ or pre-formed and react with an N-terminal cysteine peptide to form the native peptide bond. This approach has been shown to accelerate the ligation reaction, particularly at sterically hindered ligation sites.
| Ligation Component 1 | Ligation Component 2 | Key Reaction | Typical Yield |
| Peptide with C-terminal thioester (from Boc-SPPS) | Peptide with N-terminal cysteine | Native Chemical Ligation | Near-quantitative nih.gov |
| Peptidyl β-thiolactone (derived from cysteine) | Peptide with N-terminal cysteine | Thiolactone-mediated NCL | Accelerated reaction rates |
This table outlines the components and outcomes of Native Chemical Ligation and its enhancement with thiolactones.
Bioconjugation Strategies with this compound
The unique nucleophilicity of the cysteine thiol group makes it an ideal target for selective chemical modification, a process known as bioconjugation. This compound can be used as a building block to introduce a reactive handle into a peptide, which can then be conjugated to other molecules such as fluorescent probes, drugs, or polymers.
One common bioconjugation strategy is the thiol-Michael addition reaction, where the cysteine thiol reacts with an electron-deficient alkene, such as a maleimide (B117702). This reaction is highly efficient and proceeds under mild, biocompatible conditions. For example, a peptide containing a deprotected cysteine residue (originally incorporated as this compound) can be reacted with a maleimide-functionalized fluorescent dye to create a fluorescently labeled peptide for imaging studies. Maleimide-based modifications are known for their rapid kinetics and high specificity under physiological conditions nih.gov.
Another powerful method is the thiol-ene "click" reaction, which involves the radical-mediated addition of a thiol to an alkene. This reaction is also highly specific, efficient, and can be initiated by light (photochemical thiol-ene reaction), making it suitable for creating patterned biomaterials or for temporally controlled bioconjugation. The reaction of this compound methyl ester with an alkene under visible light irradiation in the presence of a photosensitizer has been shown to proceed with high yield nih.gov.
| Bioconjugation Reaction | Reactive Partners | Key Features |
| Thiol-Michael Addition | Cysteine thiol + Maleimide | Rapid kinetics, high specificity, physiological conditions nih.govresearchgate.net |
| Thiol-Ene "Click" Reaction | Cysteine thiol + Alkene | High specificity, high efficiency, can be photoinitiated nih.govnih.gov |
This table summarizes two common bioconjugation strategies involving the cysteine thiol group.
Cysteine-Mediated Thiol Modification for Protein Bioconjugation
The sulfhydryl group of cysteine is a powerful tool for protein bioconjugation due to its high nucleophilicity and relatively low abundance in proteins, which allows for site-specific modifications. rsc.orgnih.gov Bioconjugation via cysteine involves the reaction of its thiol group with a variety of electrophilic reagents to form stable covalent bonds. nih.gov This process is fundamental for attaching synthetic molecules, such as polymers, fluorophores, or therapeutic agents, to a protein. nih.gov
The reactivity of the cysteine thiol is pH-dependent; deprotonation to the more nucleophilic thiolate anion facilitates the reaction. nih.gov A variety of chemical reactions are employed for this purpose, with Michael addition and SN2-type reactions being the most common.
Common Thiol-Reactive Chemistries for Bioconjugation
| Reagent Class | Linkage Formed | Characteristics |
|---|---|---|
| Maleimides | Thioether | Highly specific and efficient reaction with thiols at near-neutral pH. The resulting thioether bond is generally stable. nih.govresearchgate.net |
| Haloacetyls (e.g., iodoacetamide) | Thioether | Form a very stable thioether bond through an SN2 reaction. Requires careful control to avoid side reactions with other nucleophilic residues. nih.govnih.gov |
| Vinyl Sulfones | Thioether | Reacts selectively with thiols via Michael addition. The reaction rate is slower compared to maleimides but can be accelerated at higher pH. |
| Pyridyl Disulfides | Disulfide | Forms a reversible disulfide bond, which can be cleaved by reducing agents. This is useful for applications requiring payload release. |
| Dibromomaleimides | Thioether Bridge | Can react with two thiol groups, enabling the bridging of disulfide bonds or the attachment of multiple payloads. nih.govnih.gov |
The choice of reagent depends on the desired stability of the conjugate and the specific application. For instance, reversible disulfide linkages are advantageous for drug delivery systems where the payload needs to be released under specific reducing conditions within a cell.
Development of Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. scientificarchives.com Cysteine residues have become ideal sites for drug conjugation in the development of modern ADCs.
This cysteine-based conjugation method offers several advantages:
Site Controllability: Targeting the interchain disulfides results in a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute for efficacy and safety. nih.gov
High Stability: The thioether bonds formed are highly stable in vivo, preventing premature release of the cytotoxic drug before it reaches the target cancer cells.
Preservation of Function: Under mild reduction conditions, the antibody's structural integrity and ability to bind to its target antigen are maintained.
Different antibody isotypes (e.g., IgG1, IgG2, IgG4) exhibit variations in their disulfide bond structures, which can influence the conjugation profile and the final properties of the ADC. nih.gov For example, studies have shown differences in which disulfide bonds are more susceptible to reduction and subsequent drug conjugation among different IgG subclasses. nih.gov
Functionalization of Proteins via Cysteine Residues
The functionalization of proteins through their cysteine residues is a cornerstone of chemical biology, enabling a vast range of applications beyond ADCs. rsc.orgnih.gov The unique reactivity of the cysteine thiol allows for the attachment of various functional moieties that can probe, track, or alter the protein's behavior. nih.govsci-hub.se
Researchers can attach a wide variety of molecules to proteins via cysteine residues, including:
Fluorescent Dyes: For tracking protein localization and dynamics within living cells. nih.gov
Polyethylene Glycol (PEG): A process known as PEGylation, which can improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins.
Bio-orthogonal Handles: Such as alkynes or azides, which can be introduced onto a protein via cysteine modification. These handles allow for subsequent labeling through highly specific "click chemistry" reactions, enabling multi-step functionalization.
Cross-linking Reagents: Bifunctional reagents that can react with one or two cysteine residues are used to study protein-protein interactions or to create stabilized protein complexes. nih.gov
The development of new reagents for cysteine modification is an active area of research, with a focus on improving reaction speed, selectivity, and the stability of the resulting conjugate. nih.govdigitellinc.comd-nb.info For instance, reagents like 3-bromo-5-methylene pyrrolones have been developed as alternatives to maleimides, offering high efficiency and the potential for multi-functionalization of a single cysteine residue. nih.gov
Introduction of Thiol Groups into Proteins for Enhanced Functionality
While native cysteine residues are valuable targets, their positions may not always be optimal for a desired modification. Protein engineering techniques allow for the introduction of new cysteine residues at specific locations within a protein's structure. chemimpex.com This is typically achieved through site-directed mutagenesis, where the gene encoding the protein is altered to replace a different amino acid with cysteine. nih.gov
The introduction of a cysteine residue at a solvent-accessible site on the protein surface creates a unique chemical handle for modification without disturbing the protein's core structure or function. nih.govnih.gov This approach provides precise control over the location of conjugation, leading to homogeneously modified proteins with predictable properties. sci-hub.se
This strategy is particularly powerful for:
Proteins that lack accessible native cysteines.
Applications where the exact placement of a label or functional group is critical for the intended function, such as in fluorescence resonance energy transfer (FRET) studies or the creation of precisely oriented protein conjugates.
The use of this compound is essential in the solid-phase synthesis of peptides that are designed with cysteine residues at specific positions for subsequent functionalization. chemimpex.com
Site-Specific Labeling and Modification of Proteins
The goal of site-specific labeling is to attach a chemical probe to a single, predetermined location on a protein. Cysteine is exceptionally well-suited for this purpose due to the unique nucleophilicity of its thiol group and its low natural abundance in many proteins. rsc.orgnih.govnih.gov This combination allows chemists to target a single cysteine residue with high selectivity, even in the presence of many other functional groups found on a protein's surface. nih.gov
The process often involves:
Protein Engineering: If no suitable native cysteine exists, site-directed mutagenesis is used to introduce a single cysteine at a desired surface-exposed location. nih.govnih.gov
Reduction: Any existing disulfide bonds involving the target cysteine must be reduced to ensure the thiol group is free and reactive. nih.govnih.gov
Labeling: The protein is reacted with a thiol-reactive probe, such as a maleimide-functionalized dye. The reaction is typically fast and highly specific under controlled pH and temperature conditions. nih.govnih.gov
This method has been used to achieve coupling efficiencies of 70-90% with specificities greater than 95%. nih.gov The resulting specifically labeled proteins are crucial tools for a wide range of biochemical and biophysical assays. nih.govnih.gov
Protein Engineering and Functionalization
This compound is a foundational component in the synthesis of peptides that are used in protein engineering. The ability to strategically place cysteine residues within a protein's sequence allows for profound modifications to its structure and function, most notably through the formation of disulfide bonds. chemimpex.com
Tailoring Disulfide Bonds for Protein Stability and Function
Disulfide bonds are covalent cross-links formed by the oxidation of two cysteine residues. bachem.comnih.gov These bonds play a critical natural role in stabilizing the three-dimensional structures of many extracellular proteins. bachem.comnih.gov Protein engineering takes advantage of this by allowing for the artificial introduction of new disulfide bonds to enhance protein stability. ksu.edu.sa
The process, known as disulfide engineering, involves:
Computational Design: Identifying pairs of amino acid residues in the protein structure that are in close proximity but not covalently linked.
Site-Directed Mutagenesis: Replacing these selected residues with cysteines.
Oxidation: Allowing the newly introduced cysteine residues to form a disulfide bond under oxidizing conditions, thereby creating a covalent staple that holds different parts of the protein together. ksu.edu.sa
Examples of Disulfide Engineering for Protein Stabilization
| Protein | Original Residues | Engineered Cysteines | Result |
|---|---|---|---|
| T4 Lysozyme | Ile3, Thr142 | Cys3, Cys142 | Increased thermal stability by locking the N- and C-terminal domains together. ksu.edu.sa |
| Interferon-β | Cys17 | Ser17 | Replacement of an unpaired cysteine with serine prevented incorrect intermolecular disulfide bond formation, eliminating oligomerization and restoring full biological activity. ksu.edu.sa |
The introduction of engineered disulfide bonds can significantly increase a protein's resistance to thermal denaturation and chemical degradation. ksu.edu.sa However, the placement of these bonds must be carefully considered, as improper positioning can introduce strain and destabilize the protein or impair its function. ksu.edu.sa This powerful technique allows for the creation of more robust proteins for therapeutic and industrial applications. scientificarchives.comksu.edu.sa
Incorporation of Unnatural Cysteine Derivatives into Proteins
The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for probing protein structure and function, as well as for engineering proteins with novel properties. acs.orgnih.gov The use of this compound derivatives is integral to solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptide chains. In this process, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of cysteine, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support. peptide.comchempep.com
The versatility of this approach allows for the introduction of various unnatural cysteine derivatives. By starting with a cysteine molecule where the thiol side chain is pre-modified with a specific functional group and the α-amino group is protected by Boc, this unnatural building block can be incorporated at any desired position within a peptide sequence during SPPS. After the full-length peptide is synthesized, the Boc protecting groups are removed, typically with an acid such as trifluoroacetic acid (TFA), and the final peptide containing the unnatural cysteine derivative is cleaved from the resin support. chempep.com
This methodology has been instrumental in the synthesis of complex peptides and protein domains. For instance, in the synthesis of a barnase-like domain, peptide segments containing protected cysteine residues were assembled. oup.com While in that specific synthesis other protecting groups were used for the cysteine thiol, the N-terminal and side-chain amino groups of other residues were protected with Boc groups, highlighting the compatibility and importance of Boc protection in multi-step peptide synthesis. oup.com The general strategy involves the use of various protecting groups for the cysteine thiol that are orthogonal to the Boc group, meaning they can be removed under different conditions, allowing for selective deprotection and modification. rsc.orgresearchgate.net
The ability to incorporate cysteine derivatives with unique functionalities opens up a wide range of applications, from introducing fluorescent probes and cross-linkers to creating peptides with enhanced stability or novel catalytic activities. nih.govlabome.com
Table 1: Key Steps in Incorporating Unnatural Cysteine Derivatives via Boc-SPPS
| Step | Description | Key Reagents/Conditions |
| 1. Preparation of Building Block | The thiol side chain of L-cysteine is modified to create the desired unnatural derivative. The α-amino group is then protected with the Boc group. | Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) |
| 2. Solid-Phase Peptide Synthesis | The Boc-protected unnatural cysteine derivative is incorporated into the desired position of the peptide chain on a solid resin support. | Dicyclohexylcarbodiimide (DCC) or other coupling agents |
| 3. Deprotection | The Boc protecting group is removed from the N-terminus to allow for the coupling of the next amino acid. This step is repeated for each amino acid in the sequence. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| 4. Cleavage and Final Deprotection | The completed peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed. | Strong acids like Hydrofluoric acid (HF) or TFMSA |
Enzymatically Triggered Cross-Linking in Bioinks
The development of advanced bioinks for 3D bioprinting and tissue engineering often relies on precise control over the gelation process to ensure structural fidelity and biocompatibility. nih.govmdpi.com Enzymatically triggered cross-linking is an advantageous method that allows for gel formation to occur in situ under mild, physiological conditions, which is crucial for maintaining the viability of encapsulated cells. nih.gov this compound derivatives play a crucial role in creating "smart" bioinks that can be triggered to cross-link by a specific enzyme.
A notable strategy involves the use of a dual-protected cysteine derivative that is conjugated to a polymer backbone, such as alginate. diva-portal.orgacs.org In one such system, alginate was functionalized with cysteine residues that were protected with an enzyme-labile group on the thiol (the Phacm group) and initially protected with a Boc group on the amine during synthesis. diva-portal.org
The synthesis process involves several steps:
Modification of Cysteine: Boc-L-Cys(Phacm)-OH is first reacted with ethylenediamine (B42938) to introduce an amine group necessary for later conjugation to the alginate polymer.
Conjugation to Polymer: The resulting molecule is then conjugated to the alginate backbone using carbodiimide (B86325) chemistry.
Deprotection of Amine: The Boc group on the cysteine's amine is removed to yield the final, functionalized alginate polymer (AlgCP). acs.org
This functionalized alginate remains in a liquid state, allowing for easy handling and mixing with cells before printing. The cross-linking is initiated by introducing a specific enzyme, Penicillin G acylase (PGA). The PGA enzyme specifically cleaves the Phacm protecting group from the cysteine's thiol side chain. diva-portal.orgacs.org Once the thiols are deprotected, they undergo spontaneous oxidation under physiological conditions to form disulfide bonds. These disulfide bridges act as covalent cross-links between the alginate polymer chains, leading to the formation of a stable hydrogel. diva-portal.org
This enzymatic trigger provides excellent temporal control over gelation, which is a significant advantage over spontaneously cross-linking materials that can be difficult to handle. diva-portal.org The resulting hydrogels have tunable stiffness and can be designed to be self-healing. Furthermore, the remaining free thiols can be used for post-printing modifications. diva-portal.org
Table 2: Components of an Enzymatically Triggered Bioink System
| Component | Function |
| Alginate | A natural polymer that serves as the hydrogel backbone. |
| Boc-L-Cys(Phacm)-OH derivative | The protected amino acid used to functionalize the alginate. The Boc group is a temporary protecting group during synthesis, and the Phacm group is the enzyme-labile protecting group for the thiol. |
| Penicillin G acylase (PGA) | The enzyme that acts as the specific trigger to deprotect the thiol groups, initiating cross-linking. |
| Cells | The biological material encapsulated within the bioink for tissue engineering applications. |
Biomedical and Pharmacological Research Applications
Drug Discovery and Development
The integration of Boc-L-cysteine into drug discovery and development pipelines leverages its amino acid structure and the protective Boc group to create novel therapeutic agents and enhance existing ones.
This compound serves as a crucial building block in the synthesis of peptides and other biologically active compounds that incorporate cysteine residues chemimpex.comchemicalbook.com. Its Boc protection allows for selective chemical modifications of other amino acids during peptide synthesis, preventing unwanted reactions at the cysteine thiol group. This controlled synthesis is vital for creating complex peptide structures that are often the basis of pharmaceuticals chemimpex.com. Researchers utilize this compound to design and synthesize a wide array of cysteine-containing drugs and inhibitors, particularly those targeting specific enzymes or biological pathways chemimpex.com. For instance, the ability to selectively modify cysteine residues is essential in developing potent enzyme inhibitors, including those that form covalent bonds with target proteins acs.orgresearchgate.net.
The inherent properties of this compound, such as its capacity to participate in redox reactions, make it a key component in the design of therapeutic agents and drug delivery systems chemimpex.comchemimpex.com. By incorporating this compound or its derivatives into drug formulations, researchers can enhance drug bioavailability and improve distribution within the body, thereby increasing therapeutic efficacy . Its structure allows for the modulation of cellular pathways, making it a valuable tool for investigating disease mechanisms and devising novel therapeutic strategies chemimpex.com. Furthermore, this compound derivatives have shown promise in the development of antioxidants and anti-inflammatory agents, contributing to research aimed at combating oxidative stress-related diseases chemimpex.com.
This compound is recognized for its utility in the creation of advanced drug delivery systems and as a component of therapeutic agents chemimpex.comchemimpex.com. Its favorable chemical properties facilitate its incorporation into targeted drug delivery systems, where it can enhance the stability and controlled release of active pharmaceutical ingredients chemimpex.comnetascientific.com. The compound's ability to be reversibly converted to L-cysteine also positions it as a potential prodrug component, where it can be metabolized in vivo to release the active L-cysteine, which is a precursor for glutathione (B108866), a critical antioxidant cymitquimica.com. Derivatives like Boc-S-4-methylbenzyl-L-cysteine are employed in bioconjugation processes, linking biomolecules to surfaces or other molecules for targeted therapies netascientific.com.
This compound serves as a foundational element in the synthesis of specialized inhibitors targeting cysteine proteases, most notably Cathepsin L. Research has demonstrated that N-acylated aziridine-based inhibitors, which incorporate Boc-protected amino acids such as Boc-Leu-Caa, Boc-Gly-Caa, or Boc-Phe-Ala, can exhibit high potency against Cathepsin L researchgate.netresearchgate.netscilit.com. For example, Boc-(S)-Leu-(S)-Azy-(S,S)-Azi(OBn)2 has been identified as a potent Cathepsin L inhibitor with a Ki value of 13 nM researchgate.netresearchgate.netscilit.com. Similarly, BOC-Leu-Gly-(S,S+R,R)-Azi-(OEt)2 is noted as a highly selective and potent Cathepsin L inhibitor acs.org. Cathepsin L is a significant cysteine protease implicated in viral cell entry, making its inhibition a key strategy in the development of novel antivirals researchgate.net. Compounds incorporating aziridine-2,3-dicarboxylate moieties, often with Boc protection, have shown selectivity for Cathepsin L, highlighting the importance of this compound derivatives in this area of research researchgate.net.
Table 1: Key Properties of this compound
| Property | Value | Source Index |
| CAS Number | 20887-95-0 | chemimpex.comchemicalbook.combiosynth.com |
| Molecular Formula | C8H15NO4S | chemimpex.comchemicalbook.comcymitquimica.combiosynth.com |
| Molecular Weight | 221.3 g/mol (approx.) | chemimpex.comchemicalbook.comcymitquimica.combiosynth.com |
| Melting Point | 65-76 °C | chemimpex.com |
| 67-70 °C | chemicalbook.com | |
| Optical Rotation | [α]D20 = +9.5 to +11.5 º (C=1 in EtOH) | chemimpex.com |
| [α]20/D +8.0±1.5°, c = 1% in ethanol | chemicalbook.com | |
| Appearance | White crystalline powder | chemimpex.com |
| White Powder | cymitquimica.com | |
| White to Off-White | chemicalbook.com |
Table 2: Potency of Boc-Containing Aziridide-Based Cathepsin L Inhibitors
| Inhibitor Structure/Description | Target Enzyme | Ki Value | Source Index |
| Boc-(S)-Leu-(S)-Azy-(S,S)-Azi(OBn)2 (18 a) | Cathepsin L (CL) | 13 nM | researchgate.netresearchgate.netscilit.com |
| BOC-Leu-Gly-(S,S+R,R)-Azi-(OEt)2 | Cathepsin L | Highly potent | acs.org |
| Aziridine-2,3-dicarboxylate derivatives with cyclic amino acids | Cathepsin L | More selective | researchgate.net |
Antioxidant Research
The antioxidant properties of this compound and related compounds are an active area of research, focusing on their potential to combat oxidative stress and related diseases.
This compound is studied for its inherent antioxidant properties, contributing to research aimed at mitigating oxidative stress-related diseases chemimpex.com. L-cysteine, from which this compound is derived, is a precursor for glutathione, a vital endogenous antioxidant that protects cells from damage . Research has also indicated that derivatives like N-Boc-L-cysteine methyl ester can exhibit synergistic antioxidant effects when combined with other agents, such as Sm-clusters, leading to enhanced antioxidant efficacy researchgate.netnih.gov. These findings highlight the potential of this compound and its derivatives as valuable components in the development of novel antioxidant strategies and therapeutics.
Compound List
this compound
L-cysteine
Glutathione
Cystathionine
Boc-L-cystine
Boc-Leu-Caa
Boc-Gly-Caa
Boc-Phe-Ala
Boc-(S)-Leu-(S)-Azy-(S,S)-Azi(OBn)2
Aziridine-2,3-dicarboxylate derivatives
N-acetylcysteine (NAC)
Boc-S-ethyl-L-cysteine
Boc-S-4-methylbenzyl-L-cysteine
Aziridine-based inhibitors
Cathepsin L inhibitors
Role in Combating Oxidative Stress-Related Diseases
L-cysteine is fundamental to cellular defense mechanisms, primarily through its role as a precursor to glutathione (GSH), a tripeptide that is a major intracellular antioxidant. GSH scavenges reactive oxygen species (ROS) and plays a critical role in maintaining cellular redox balance, detoxification, and immune function creative-peptides.com. Oxidative stress, an imbalance between ROS production and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer creative-peptides.com.
While direct therapeutic applications of this compound in combating oxidative stress-related diseases are not extensively documented in the provided literature, its protected nature makes it a valuable tool in research settings. Studies investigating cellular responses to oxidative stress often utilize compounds like this compound in analytical procedures. For instance, N-Boc-L-cysteine (NBC) has been employed in the derivatization of peptides for amino acid analysis, a method crucial for characterizing proteins involved in cellular defense pathways nih.govresearchgate.netbiorxiv.org. Furthermore, the Nrf2 pathway, a key cellular defense mechanism against oxidative stress, is activated by compounds that modulate cellular redox status. Research has involved this compound in developing assays to study modulators of the Keap1-Nrf2 interaction, which is central to the Nrf2 pathway's activation and subsequent upregulation of antioxidant and cytoprotective genes nih.govresearchgate.net. This indirect involvement underscores its utility in understanding and potentially targeting oxidative stress mechanisms in disease.
Synergistic Antioxidant Effects with Other Compounds
The potential for synergistic antioxidant effects of this compound in combination with other compounds is an area of ongoing investigation within the broader context of cysteine derivatives. L-cysteine and its derivatives, such as N-acetylcysteine (NAC), are known to potentiate antioxidant defenses, often by increasing intracellular glutathione levels creative-peptides.comgoogle.com. However, specific research detailing synergistic antioxidant effects directly attributed to this compound when combined with other distinct antioxidant compounds, such as vitamins or other endogenous molecules, was not prominently found in the analyzed literature. The primary role of this compound in the context of antioxidant research, based on the provided information, appears to be as a reagent in analytical methods or as a protected building block for synthesizing compounds with potential antioxidant properties, rather than exhibiting direct synergistic antioxidant activity itself.
Investigation in Cellular Processes
Modulation of Glutamate (B1630785) Pathways
Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its dysregulation, particularly excitotoxicity mediated by N-methyl-D-aspartate receptors (NMDARs), is linked to neuronal damage and neurodegenerative conditions, often exacerbated by oxidative stress biorxiv.org. Oxidative stress can impair glutamate transporter function, leading to an accumulation of extracellular glutamate and subsequent excitotoxicity biorxiv.org.
This compound has been utilized in analytical methodologies, such as derivatization for high-performance liquid chromatography (HPLC) to quantify amino acids, including in studies related to cellular metabolism and stress responses biorxiv.org. While these studies employ this compound as an analytical tool, they operate within research contexts where glutamate pathways and oxidative stress are being investigated. For example, research into diabetic retinopathy highlights how oxidative stress disrupts glutamate homeostasis and contributes to neurodegeneration, with studies using analytical techniques that may involve this compound biorxiv.org. However, direct evidence of this compound itself actively modulating glutamate pathways or acting as a pharmacological agent to alter glutamate signaling is not explicitly detailed in the provided search results.
Inhibition of Protein Production by L-Cysteine Derivatives
L-cysteine is an essential amino acid critical for protein synthesis, playing a role in the formation of disulfide bonds that stabilize protein structures, and serving as a precursor for vital molecules like glutathione creative-peptides.com. This compound, as a protected derivative, is widely used in solid-phase peptide synthesis and other chemical synthesis routes. In this capacity, it acts as a building block, facilitating the controlled assembly of peptide chains, which is a fundamental aspect of protein production mdpi.comwisconsin.eduresearchgate.net.
The provided literature does not indicate that this compound directly inhibits protein production. Instead, its application in peptide synthesis demonstrates its role in enabling the controlled creation of peptides and proteins. Research utilizes this compound in coupling reactions to form peptide bonds, allowing for the precise sequencing of amino acids mdpi.com. Therefore, its function in this context is to support, rather than inhibit, the process of protein synthesis, particularly in laboratory settings for creating specific peptide sequences.
Studies on Oxidative Stress and Cellular Signaling Pathways
This compound serves as a valuable reagent in studies investigating oxidative stress and its impact on cellular signaling pathways. The Nrf2 pathway is a critical cellular defense system that responds to oxidative and electrophilic stress by upregulating genes involved in detoxification and antioxidant defense nih.govresearchgate.net. The interaction between the transcription factor Nrf2 and its negative regulator Keap1 is central to this pathway. This compound has been incorporated into the development of fluorescence polarization assays designed to identify small molecules that inhibit the Keap1-Nrf2 interaction, thereby modulating the Nrf2 pathway nih.govresearchgate.net.
Additionally, this compound derivatives have been used in kinetic studies to assess the reactivity of electrophilic compounds, which can influence cellular redox signaling and pathways like ferroptosis. For instance, N-Boc-L-cysteine methyl ester has been employed in NMR-based kinetic analyses to determine the reaction rates of thiol additions to electrophilic warheads, providing insights into their potential cellular targets and mechanisms of action in redox-sensitive processes nih.gov.
Table 1: Kinetic Analysis of Thiol Addition Reactions
| Electrophile Analog Series (from Figure 2, Result 7) | Reaction Half-life (t1/2) (Relative) |
| Analog 1 (e.g., Furan-based) | Short |
| Analog 2 (e.g., Thiophene-based) | Medium |
| Analog 3 (e.g., Pyrrole-based) | Long |
| Analog 4 (e.g., Pyridine-based) | Very Long |
Note: Specific numerical half-life values are not provided in the text for direct tabulation, but the relative reactivity determined by NMR kinetic studies using N-Boc-L-cysteine methyl ester is indicated.
Inhibition of Neuronal Death by Cysteine Oligomers
Research into neuroprotection often explores the role of amino acids and their derivatives in mitigating neuronal damage. While L-cysteine is involved in cellular defense against oxidative stress, and other cysteine derivatives have shown neuroprotective properties, direct evidence for this compound or its specific oligomers inhibiting neuronal death was not found in the analyzed literature. For example, studies have indicated that D-cysteine can protect neurons against oxidative stress through hydrogen sulfide (B99878) production mdpi.com. However, the specific mechanism of neuronal death inhibition by cysteine oligomers, and this compound's role in forming such oligomers or their inhibitory function, remains outside the scope of the provided search results.
Advanced Analytical and Computational Studies
Analytical Methodologies for Boc-L-cysteine and its Derivatives
A suite of sophisticated analytical methods is employed to ensure the quality and characterize the behavior of this compound and the peptides or molecules derived from it.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of this compound. These techniques separate the target compound from starting materials, by-products, and other impurities. Reversed-phase chromatography, often using a C18 column, is a standard approach. nih.govjuniperpublishers.com
When coupled with mass spectrometry (MS), particularly Quadrupole Time-of-Flight (QTOF) MS/MS, these methods provide powerful characterization capabilities. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. QTOF-MS yields high-resolution mass data, enabling the determination of elemental composition and confident identification of the compound. nih.gov Tandem MS (MS/MS) provides structural information through controlled fragmentation of the parent ion, which is crucial for confirming the identity of this compound and its derivatives. For instance, a chiral UHPLC-MS method has been developed for the analysis of cysteine enantiomers after derivatization, highlighting the specificity achievable with these techniques. researchgate.netnih.gov
Table 1: Illustrative UPLC-MS Parameters for Amino Acid Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elution of compounds with varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal separation efficiency for UPLC. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Protonation of the analyte for MS detection. |
| MS Analyzer | Quadrupole Time-of-Flight (QTOF) | High-resolution accurate mass measurement. |
| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) | Parent ion detection and subsequent fragmentation for structural confirmation. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound.
¹H NMR provides information on the number and environment of protons. Key signals for this compound include a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets for the α-CH and β-CH₂ protons of the cysteine backbone. rsc.org
¹³C NMR reveals the carbon framework of the molecule. Distinctive signals are observed for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), as well as the carbonyl carbons and the α and β carbons of the amino acid. mdpi.com
NMR is also a powerful tool for real-time reaction monitoring. rsc.org For example, during peptide synthesis, the disappearance of the signal for the carboxylic acid proton of this compound and the appearance of new signals corresponding to the newly formed peptide can be tracked to determine reaction completion. nih.gov
Table 2: Typical NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.3 (3 carbons) |
| Boc C(CH₃)₃ | - | ~80.4 |
| Boc C=O | - | ~155.7 |
| Cysteine α-CH | ~4.4 (multiplet, 1H) | ~55.7 |
| Cysteine β-CH₂ | ~3.9 (multiplet, 2H) | ~63.6 |
| Cysteine C=OOH | - | ~171.2 |
Note: Exact chemical shifts can vary depending on the solvent and concentration. mdpi.com
Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of the thiol group (-SH) in cysteine and its derivatives. researchgate.net The primary electrochemical process for this compound is the oxidation of the thiol, which typically forms the corresponding disulfide, Boc-L-cystine. bohrium.com
Studies on L-cysteine at various electrodes (e.g., platinum, gold, glassy carbon) show that the oxidation process can be complex and is often influenced by the electrode material and pH. researchgate.netbohrium.commdpi.com For example, the oxidation of L-cysteine can be catalyzed by modifying electrode surfaces with nanomaterials like gold nanorods or palladium nanoparticles, which can lower the required oxidation potential. nih.govrsc.org These principles are directly applicable to this compound, allowing for the investigation of how the N-terminal protecting group influences the redox potential of the thiol moiety.
Fluorescence-based assays provide a highly sensitive method for the quantification of thiols. This compound, while not intrinsically fluorescent, can be derivatized with a fluorogenic reagent to produce a fluorescent product. A classic example is the reaction with o-phthaldialdehyde (OPA) in the presence of a primary amine or another thiol, which forms a fluorescent isoindole derivative. semanticscholar.org
This method is particularly useful for:
Solubility Studies: By creating a standard curve of fluorescence intensity versus concentration, the amount of dissolved this compound in various solvents or buffer systems can be accurately determined.
Derivatization Monitoring: The progress of reactions involving the thiol group can be followed by measuring the increase in fluorescence over time as the derivatization proceeds.
Methods have been developed to convert both cysteine and cystine into derivatives like cysteic acid or S-3-sulfopropylcysteine, which form highly fluorescent adducts with OPA, enabling analysis at the picomole level. researchgate.net
Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide or protein. For the quantitative determination of this compound as part of a larger molecule, the sample is first subjected to acid hydrolysis (e.g., using 6 M HCl) to cleave peptide bonds and remove the acid-labile Boc group. nih.govbiosyn.com
The resulting free amino acids are then separated, detected, and quantified. It is important to note that cysteine is often degraded under standard acid hydrolysis conditions. biosyn.com To prevent this, special procedures are required, such as performing the hydrolysis in the presence of a reducing agent or oxidizing the cysteine to the more stable cysteic acid with performic acid prior to hydrolysis. nih.gov
Modern AAA methods often use HPLC or UPLC with pre-column derivatization (e.g., with AccQ-Tag) followed by fluorescence or mass spectrometric detection to achieve high sensitivity and accuracy. nih.gov
Computational Chemistry and Modeling
Computational chemistry serves as a powerful complement to experimental studies by providing molecular-level insights into the structure, properties, and reactivity of this compound. oregonstate.edupnnl.gov These theoretical approaches can guide experiments and help interpret results. stonybrook.edu
Key computational methods include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the molecule's electronic structure, predict stable conformations, and determine properties such as bond lengths, bond angles, and vibrational frequencies. QM can also be used to model reaction pathways, for example, in the formation of disulfide bonds or during peptide coupling, providing insights into transition states and activation energies.
Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of this compound in solution. By simulating the movement of atoms over time, MD can explore the conformational landscape of the molecule, revealing its flexibility and preferred shapes in different solvent environments. This is crucial for understanding its interactions with other molecules during chemical reactions.
Computational studies on related molecules, such as bis-cystine cyclic peptides, have been used to establish conformational preferences and explore dynamic behavior, demonstrating the utility of these methods in designing new molecules with specific structural patterns. nih.gov
Molecular Modeling and Quantum Mechanical Calculations
Molecular modeling and quantum mechanical (QM) calculations offer a detailed understanding of the conformational preferences and energetic properties of this compound and related derivatives. beilstein-journals.org These computational approaches are crucial for predicting molecular geometry and stability.
Quantum chemical calculations, such as those employing the ωB97X-D/aug-cc-pVTZ level of theory, have been used to determine the geometries and energies of the most stable conformers of cysteine derivatives in both the gas phase and in solution. beilstein-journals.org These studies often use models like the integral equation formalism polarizable continuum model (IEF-PCM) to account for solvent effects. beilstein-journals.org The analysis of these calculations reveals that conformational stability can be influenced by the solvent, with some derivatives showing more sensitivity to solvent effects than others. beilstein-journals.org
Further analysis using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) methodologies helps to understand the forces governing conformational preferences. beilstein-journals.org For instance, in certain cysteine derivatives, it has been shown that hyperconjugative and steric effects, rather than intramolecular hydrogen bonding, are the primary determinants of conformational preferences. beilstein-journals.org QM methods like second-order Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT), and Hartree-Fock are also employed to calculate the energy of different amino acid rotamers, providing more accurate energy estimates than standard molecular mechanics force fields in some cases. nih.gov
| Computational Method | Application | Key Findings |
|---|---|---|
| ωB97X-D/aug-cc-pVTZ | Conformational analysis of L-cysteine derivatives beilstein-journals.org | Determines stable conformers and energies in gas phase and solution. beilstein-journals.org |
| IEF-PCM | Modeling solvent effects beilstein-journals.org | Shows that solvent can significantly alter conformational equilibrium. beilstein-journals.org |
| NBO/QTAIM | Analysis of intramolecular interactions beilstein-journals.org | Reveals that hyperconjugative and steric effects can be more dominant than hydrogen bonding. beilstein-journals.org |
| MP2, DFT, Hartree-Fock | Calculation of amino acid rotamer energies nih.gov | Provides more accurate side-chain placement in structure prediction tests compared to MM or PDB-derived energies. nih.gov |
Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in structure-based drug design to predict the binding mode and affinity of a ligand, such as a this compound containing peptide, to a protein target. physchemres.org
The docking process involves sampling various conformations of the ligand within the binding site of the protein and scoring these conformations based on a scoring function. mdpi.com The goal is to identify the pose with the lowest energy, which represents the most stable binding mode. For example, in the context of antiviral drug development, docking studies have been performed against the main protease (Mpro) of SARS-CoV-2 to identify potential inhibitors. physchemres.org These studies investigate the binding interactions of ligands with crucial catalytic residues, such as HIS41 and CYS145 in the Mpro active site. physchemres.org
The accuracy of docking results depends on the quality of the protein structure and the sophistication of the scoring function. mdpi.com Visualization of the docking results, often performed with software like PyMol or Discovery Studio, allows for a detailed analysis of non-bonding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. physchemres.orgmdpi.com
| Software/Tool | Purpose in Docking Studies | Example Application |
|---|---|---|
| PyRx | Molecular docking simulation to predict ligand-protein binding physchemres.org | Investigating binding affinities of uridine (B1682114) derivatives against SARS-CoV-2 Mpro. physchemres.org |
| AutoDock Vina | Docking analysis and binding affinity scoring mdpi.com | Examining interactions between betulin (B1666924) derivatives and SARS-CoV-2 proteases (Mpro and PLpro). mdpi.com |
| PyMol / Discovery Studio | Visualization and analysis of docking results physchemres.orgmdpi.com | Exploring non-bonding interactions between ligands and protein active site residues. physchemres.org |
| NAMD | Molecular dynamics simulations of protein-ligand complexes mdpi.com | Confirming the stability of docked ligand-protein structures over time. mdpi.com |
Density Functional Theory (DFT) Calculations for Adsorption and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. longdom.org DFT calculations are particularly useful for studying the adsorption of molecules like cysteine onto surfaces and for analyzing chemical reactivity parameters. nih.govmdpi.com
Studies on the adsorption of cysteine on gold (Au) and pyrite (B73398) (FeS₂) surfaces provide insights into how this compound might interact with such materials, which is relevant for applications in biosensors and nanomaterials. nih.govmdpi.com DFT calculations have shown that cysteine adsorption is more favorable on stepped gold surfaces compared to flat ones, highlighting the role of low-coordinated gold atoms. nih.gov Similarly, on pyrite surfaces, cysteine has been found to adsorb strongly on iron sites primarily through chemical bonding. mdpi.com These studies analyze adsorption energies, bond lengths, and electron transfer between the molecule and the surface. mdpi.comresearchgate.net
DFT is also employed to calculate global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and electrophilicity (ω). longdom.orgmdpi.com These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), help in understanding the chemical behavior of molecules. longdom.org For instance, analyzing the frontier orbitals can indicate that interactions mainly occur between the HOMO of the adsorbing molecule and the LUMO of the surface. mdpi.com
| DFT Application | System Studied | Key Findings & Calculated Parameters |
|---|---|---|
| Adsorption Analysis | Cysteine on Gold (Au) surfaces nih.gov | Adsorption is more favorable on stepped surfaces; zwitterionic form is stable at high coverage. Parameters: Adsorption energy, binding sites. nih.gov |
| Adsorption Analysis | Cysteine on Pyrite (FeS₂) surface mdpi.com | Thermodynamically preferred adsorption occurs at the Fe site via the carboxyl group's -OH. Parameters: Adsorption energy, bond lengths, Mulliken bond populations. mdpi.com |
| Reactivity Analysis | Biological molecules with Silver ion longdom.org | Calculates global reactivity descriptors to understand oxidation processes. Parameters: Chemical hardness (η), electronegativity (χ), electrophilicity (ω). longdom.org |
| Adsorption Analysis | Amino acids on Boron Nitride (BN) nanosheets semanticscholar.org | Investigates binding characteristics and electronic properties of amino acid/adsorbent complexes. Parameters: Adsorption energies, HOMO-LUMO gap. semanticscholar.org |
Prediction of Conformational Differences
Understanding the conformational landscape of this compound is essential as its three-dimensional structure dictates its biological activity and role in peptide structures. Computational methods are key to predicting and analyzing these conformational differences.
The conformational behavior of amino acid derivatives is often investigated by combining theoretical calculations with experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org Theoretical potential energy surfaces can be scanned to identify low-energy conformers. The stability of these conformers is influenced by dihedral angles within the molecule, such as those along the Cα-Cβ bond (χ¹) and Cβ-S bond. researchgate.net
Studies have shown a strong correlation between the main-chain conformation (φ and ψ angles) and the preferred side-chain rotamers for cysteine residues. researchgate.net For example, a survey of peptide crystal structures demonstrated that the preference for a particular χ¹ rotamer (gauche+, trans, or gauche-) is dependent on the value of the ψ torsion angle. researchgate.net Furthermore, advanced techniques like vibrational cross-angle measurements, combined with DFT calculations, can be used to determine the specific dihedral angles of molecules in a sample, providing a detailed picture of the molecular conformation. pku.edu.cn These predictive studies are vital for understanding how the Boc protecting group influences the inherent conformational preferences of the L-cysteine residue.
| Methodology | Focus of Study | Key Outcome |
|---|---|---|
| Quantum Chemical Calculations & NMR beilstein-journals.org | Conformational analysis of L-cysteine derivatives | Determination of stable conformers and the influence of solvent on conformational equilibrium. beilstein-journals.org |
| Survey of Peptide Crystal Structures researchgate.net | Connection between main-chain and side-chain conformations | Demonstrated that the distribution of χ¹ rotamers is strongly dependent on the main-chain torsion angle ψ. researchgate.net |
| Vibrational Cross-Angle Measurements & DFT pku.edu.cn | Determination of dihedral angles in crystalline L-cysteine | Precise measurement of molecular conformation by determining cross angles between vibrational modes. pku.edu.cn |
| Static and Dynamic DFT Calculations chemrxiv.org | Stability and disorder in L-cysteine polymorphs | Showed that varying the C-C-S-H dihedral angle can switch between different hydrogen bonding motifs. chemrxiv.org |
Future Directions and Emerging Research Areas
Novel Protecting Group Strategies for Cysteine
The protection of the cysteine thiol group is critical in peptide synthesis to prevent unwanted side reactions. rsc.org While the Boc group is a well-established protecting group for the α-amino group, research into new protecting groups for the cysteine side chain is an active area of investigation, aiming to provide greater orthogonality and milder deprotection conditions. rsc.orgacs.org This allows for the synthesis of complex peptides with multiple disulfide bonds. iris-biotech.deiris-biotech.de
Recent advancements have introduced innovative protecting groups that are compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies. iris-biotech.deiris-biotech.de These new groups are designed to be stable under the conditions required for peptide chain elongation while being selectively removable to allow for specific disulfide bond formation or other modifications. rsc.org
Key Developments in Cysteine Protecting Groups:
| Protecting Group | Deprotection Condition | Key Advantages |
| sec-isoamyl mercaptan (SIT) | Reductive (e.g., dithiothreitol) | Compatible with Fmoc- and Boc-SPPS; stable in basic conditions. iris-biotech.de |
| 2-methyloxolane-3-thiol (MOT) | Reductive (e.g., dithiothreitol) | Provides good steric bulk for stability during synthesis. chemistryviews.org |
| Msbh (sulfoxide) | Reduction followed by acid (TFA) | "Safety-catch" group stable to most common deprotection conditions. iris-biotech.de |
| Pyridazinedione (PD) | Thiol-labile | Compatible with conventional and microwave-assisted SPPS, and native chemical ligation. rsc.orgnih.gov |
| S-alkylsulfonyl | Thiol-reactive | Allows for chemoselective disulfide formation without a separate deprotection step. nih.gov |
These novel strategies expand the toolkit available to peptide chemists, enabling the synthesis of more complex and functionally diverse peptides and proteins. rsc.org
Advanced Bioconjugation Chemistries Utilizing Boc-L-cysteine
Bioconjugation, the process of linking biomolecules to other molecules, is a powerful tool in diagnostics and therapeutics. chemimpex.com this compound plays a crucial role in this field by enabling the site-specific introduction of a reactive thiol group. chemimpex.comresearchgate.net This thiol can then be used for various conjugation reactions, including Michael additions and disulfide bond formations.
The development of faster and more selective cysteine bioconjugation reactions is a major research focus. nih.gov These advanced chemistries allow for the clean and efficient labeling of proteins and other biomolecules with stoichiometric amounts of reagents, minimizing side reactions and simplifying purification. nih.govresearchgate.net
Emerging Bioconjugation Techniques:
Fast Cysteine Conjugation: Development of reagents with rapid kinetics for efficient protein modification. nih.gov
Disulfide Re-bridging: Techniques that use linkers to re-bridge native disulfide bonds, enhancing the stability of the resulting conjugate. researchgate.net
Native Chemical Ligation (NCL): A powerful method for synthesizing large peptides and proteins by joining an N-terminal cysteine-containing peptide with a peptide thioester. wikipedia.orgnih.gov While NCL itself doesn't directly use this compound in the ligation step, the peptide fragments are often synthesized using Boc chemistry. wikipedia.org Recent advances focus on expanding the scope of NCL to non-cysteine ligation sites through the use of auxiliaries. mdpi.comsquarespace.com
Click Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the efficient and specific conjugation of molecules to cysteine residues that have been modified with an azide or alkyne handle. nih.gov
These advanced methods are critical for the construction of sophisticated biomolecules like antibody-drug conjugates (ADCs), where a therapeutic payload is attached to an antibody via cysteine conjugation. researchgate.net
Integration with Chemical Genetics and Proteomics
Chemical genetics and proteomics are fields that utilize small molecules and chemical tools to study and manipulate biological systems. Cysteine's unique reactivity makes it an ideal target for chemical probes designed to investigate protein function and identify new drug targets. nih.govmdpi.com
This compound can be incorporated into peptides and proteins through synthesis, allowing for the strategic placement of a reactive handle for subsequent probing. The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique where engineered cysteines are used to probe the structure and conformational changes of proteins, particularly ion channels and transporters. nih.gov
In chemical proteomics, cysteine-reactive probes are used to profile the reactivity of cysteine residues across the entire proteome. nih.govresearchgate.net This allows for the identification of proteins that are targeted by reactive metabolites or drugs.
Applications in Chemical Genetics and Proteomics:
| Technique | Application | Role of Cysteine |
| Substituted Cysteine Accessibility Method (SCAM) | Probing protein structure and function. nih.gov | Engineered cysteines are introduced at specific sites and their accessibility to sulfhydryl-reactive reagents is measured. nih.gov |
| Cysteine-Reactive Proteomic Probing | Identifying protein targets of small molecules. researchgate.net | Cysteine-reactive probes with "clickable" handles are used to label and enrich target proteins for mass spectrometry analysis. nih.govresearchgate.net |
| Post-Translational Modification (PTM) Mimics | Studying the role of specific PTMs. researchgate.net | Cysteine can be chemically modified to mimic naturally occurring PTMs, allowing for detailed functional studies. researchgate.net |
These approaches provide valuable insights into protein function and are instrumental in the discovery of new therapeutic targets and drug candidates.
This compound in Material Science and Nanotechnology
The unique chemical properties of cysteine are also being harnessed in the fields of material science and nanotechnology to create novel materials with advanced functionalities. The thiol group of cysteine can participate in polymerization reactions and can also bind to the surface of nanoparticles, allowing for their functionalization.
Hydrogel Formation:
This compound and L-cysteine are used in the synthesis of hydrogels, which are water-swollen polymer networks with applications in cell culture and drug delivery. researchgate.netnih.gov The cysteine residues can form disulfide crosslinks or be grafted onto polymer backbones to impart specific properties.
Poly(acrylic acid)-Cysteine (PAA-Cys) Hydrogels: These hydrogels have tunable mechanical properties and support cell adhesion, making them suitable for advanced cell culture applications. researchgate.netnih.gov
Chitosan-Based Hydrogels: Hydrogels formed from L-cysteine, itaconic anhydride (B1165640), and chitosan have shown promise for water decontamination due to their ability to capture silver ions. researchgate.net
Cysteine-Silver-Polymer Hydrogels: Systems containing L-cysteine, silver nitrate, and polymers like polyvinyl alcohol (PVA) can form mechanically strong and stable hydrogels with potential applications in regenerative medicine. nih.gov
Nanoparticle Functionalization:
The thiol group of L-cysteine allows it to act as a capping agent for nanoparticles, enhancing their stability and biocompatibility, and enabling further functionalization.
Iron Oxide Nanoparticles (SPIONs): L-cysteine-coated superparamagnetic iron oxide nanoparticles have been developed for drug delivery applications, such as carrying doxorubicin for cancer therapy. mdpi.com
Zinc Sulfide (B99878) (ZnS) Nanoparticles: L-cysteine-capped ZnS nanoparticles can be used as fluorescent probes for the determination of proteins. nih.gov
The integration of this compound into materials science and nanotechnology is leading to the development of smart materials with a wide range of potential applications in biomedicine and beyond.
Therapeutic Innovations Driven by this compound Chemistry
This compound is a fundamental building block in the synthesis of peptide-based therapeutics. chemimpex.com Its use in SPPS allows for the creation of complex peptides with precise sequences and modifications, leading to drugs with improved efficacy and stability. mdpi.com
Peptidomimetics:
A significant area of therapeutic innovation involves the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov this compound and its derivatives can be incorporated into peptidomimetic scaffolds to introduce key functionalities or to create constrained cyclic structures that mimic the bioactive conformation of a peptide. nih.govnih.gov
Drug Delivery Systems:
As mentioned in the previous section, this compound is instrumental in the development of advanced drug delivery systems. Its use in bioconjugation allows for the attachment of drugs to targeting moieties like antibodies or to nanoparticles that can deliver the therapeutic agent to a specific site in the body. chemimpex.com This targeted approach can increase the efficacy of a drug while reducing its side effects.
Examples of Therapeutic Innovations:
Cyclic Peptides: The use of novel cysteine protecting groups enables the regioselective formation of multiple disulfide bonds, leading to the synthesis of complex cyclic peptides with potent biological activities. iris-biotech.deiris-biotech.de
Peptide-Polymer Conjugates: Cysteine residues on peptides can be used to attach polymers like polyethylene glycol (PEG), a process known as PEGylation, which can improve the pharmacokinetic profile of a therapeutic peptide.
Targeted Covalent Inhibitors: The reactive thiol of cysteine can be exploited in the design of targeted covalent inhibitors, which form a permanent bond with a cysteine residue in the active site of a target protein, leading to irreversible inhibition. mdpi.com
The ongoing advancements in this compound chemistry are paving the way for the next generation of therapeutics with enhanced properties and novel mechanisms of action.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-L-cysteine, and how can researchers ensure high purity?
- Methodological Answer : this compound is synthesized by protecting the thiol group of L-cysteine with a tert-butoxycarbonyl (Boc) group. Key steps include:
- Protection : React L-cysteine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 8–9) to avoid oxidation of the thiol group.
- Purification : Use recrystallization (e.g., in ethanol/water mixtures) or reverse-phase chromatography to isolate the product.
- Characterization : Validate purity via -NMR (e.g., δ 1.4 ppm for Boc methyl groups), mass spectrometry (expected [M+H] at 222.2), and HPLC (retention time comparison with standards).
Q. How is this compound utilized in the derivatization of amino acids for chromatographic analysis?
- Methodological Answer : this compound is used with o-phthalaldehyde (OPA) to derivatize primary amines (e.g., D-amino acids) for fluorescence detection in HPLC.
- Protocol : Mix this compound with OPA in borate buffer (pH 9–10) to form isoindole derivatives.
- Optimization : Adjust molar ratios (e.g., 1:2 OPA:this compound) to minimize side reactions.
- Application : This method enables sensitive detection of D-amino acids in biological matrices (e.g., brain tissue extracts), as demonstrated in studies analyzing cerebral distribution .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in this compound's reactivity observed across peptide coupling reactions?
- Methodological Answer : Contradictions in coupling efficiency may arise from competing side reactions (e.g., thiol oxidation or Boc deprotection). Strategies include:
- Condition Screening : Test coupling agents (e.g., HATU vs. DCC) under inert atmospheres (N) to prevent oxidation.
- Kinetic Studies : Monitor reaction progress via -NMR or LC-MS to identify optimal reaction times.
- Comparative Analysis : Use alternative protecting groups (e.g., Fmoc) in parallel experiments to isolate Boc-specific issues.
Q. How can researchers design experiments to assess the impact of this compound's stability on peptide synthesis outcomes?
- Methodological Answer : Stability studies should address environmental factors (pH, temperature, solvents) and their effects on this compound integrity:
- Controlled Degradation : Incubate this compound in buffers (pH 2–12) at 25–60°C and quantify degradation products via HPLC-MS.
- Peptide Synthesis Correlation : Compare coupling efficiency and byproduct formation (e.g., tert-butyl alcohol) under destabilizing conditions.
- Statistical Modeling : Use response surface methodology (RSM) to predict stability thresholds for scalable synthesis .
Q. What methodologies validate the enantiomeric purity of this compound in complex biological systems?
- Methodological Answer : Enantiomeric validation is critical for studies involving chiral recognition (e.g., enzyme-substrate interactions):
- Chiral HPLC : Use columns with cyclodextrin or crown ether stationary phases to resolve L/D-Boc-cysteine.
- Enzymatic Assays : Treat samples with L-amino acid oxidase to confirm the absence of D-isomer contamination.
- Cross-Validation : Compare results with circular dichroism (CD) spectroscopy for absolute configuration confirmation .
Methodological Frameworks for Research Design
- Contradiction Analysis : When conflicting data arise (e.g., inconsistent peptide yields), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Experimental Replication : Follow guidelines from to ensure reproducibility, including detailed protocols for derivatization and stability testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
